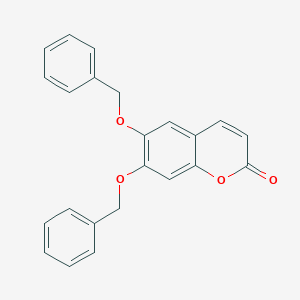

6,7-Dibenzyloxycoumarin

描述

6,7-Dibenzyloxycoumarin is a useful research compound. Its molecular formula is C23H18O4 and its molecular weight is 358.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Esculetin dibenzyl ether, also known as 6,7-Dibenzyloxycoumarin or Esculetin dibenzylether, interacts with several targets. The top 10 targets for esculetin selected based on the degree value were AKR1B1, DAO, ESR1, PLK1, CA3, CA2, CCNE1, PRKN, HDAC2, and MAOA . These targets play crucial roles in various biological processes and diseases.

Mode of Action

Esculetin dibenzyl ether interacts with its targets, leading to various changes. For instance, it effectively increased the expression of protective enzyme quinone oxidoreductase 1 (NQO1) mediated by the Nrf2 nuclear accumulation at concentrations between 10 and 25 M in a dose-dependent manner .

Biochemical Pathways

Esculetin dibenzyl ether affects several biochemical pathways. It has been found to inhibit oxidative stress in pathological conditions . It also impacts the Leukotriene B4 synthesis, NF-κB and MPAK pathway activation, and inflammatory cytokine production, which are the main causes of bone and joint deterioration in arthritis .

Pharmacokinetics

The oral bioavailability of esculetin was shown by studies to be low . The extensive glucuronidation was described to be the main metabolic pathway of esculetin and C-7 phenolic hydroxyl to be its major metabolic site .

Result of Action

Esculetin dibenzyl ether has a wide range of pharmacological activities. It exhibits antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . It is expected to be a therapeutic drug for specific disease indications, such as cancer, diabetes, atherosclerosis, Alzheimer’s disease (AD), Parkinson’s disease (PD), nonalcoholic fatty liver disease (NAFLD), and other diseases .

Action Environment

The action of Esculetin dibenzyl ether can be influenced by environmental factors. For instance, the speed of Cu(II) reduction by esculetin was found to be faster in the presence of malic acid . More research is needed to fully understand how various environmental factors influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Esculetin dibenzyl ether is expected to share some biochemical properties with its parent compound, Esculetin. Esculetin has been shown to interact with various enzymes, proteins, and other biomolecules . It has a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-apoptotic, anticancer, antidiabetic, neuroprotective, and cardiovascular protective activities . The biochemical properties of Esculetin dibenzyl ether, however, may vary due to the addition of the dibenzyl ether group .

Cellular Effects

Studies on Esculetin have shown that it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Esculetin has been shown to reduce lactate dehydrogenase (LDH) and ALT levels, as well as mitigate the oxidative stress of rat liver .

Molecular Mechanism

The molecular mechanism of action of Esculetin dibenzyl ether is not fully understood. It is likely to share some mechanisms with its parent compound, Esculetin. For instance, Esculetin has been shown to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that its effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

Studies on Esculetin have shown that it displays intestinal anti-inflammatory activity at a dose of 5mg/kg in a rat experimental model of inflammatory bowel disease .

Metabolic Pathways

It is known that the extensive glucuronidation is the main metabolic pathway of Esculetin, with C-7 phenolic hydroxyl being its major metabolic site .

Transport and Distribution

Studies on similar compounds suggest that it may interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Based on the properties of similar compounds, it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

生物活性

6,7-Dibenzyloxycoumarin is a coumarin derivative that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection and enzyme inhibition. This article reviews its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.

Chemical Structure and Synthesis

This compound features two benzyl groups attached to the 6 and 7 positions of the coumarin ring. The structural modifications at these positions are crucial for enhancing its biological efficacy. The synthesis typically involves the reaction of coumarin derivatives with benzyl halides under basic conditions, often yielding high purity and yield.

1. Enzyme Inhibition

This compound has been investigated for its inhibitory effects on several key enzymes involved in neurodegenerative diseases:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in treating Alzheimer's disease. Studies have shown that this compound exhibits moderate AChE inhibitory activity, with IC50 values comparable to known inhibitors like donepezil . This activity is attributed to its ability to bind both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.

- Monoamine Oxidase B (MAO-B) : This enzyme plays a role in neurodegeneration through the metabolism of neurotransmitters. Research indicates that this compound acts as a selective MAO-B inhibitor, contributing to its neuroprotective effects . The compound's lipophilicity and structural features significantly influence its inhibitory potency.

2. Antioxidant Activity

Coumarins are known for their antioxidant properties. This compound has demonstrated significant free radical scavenging activity in vitro. Its antioxidant capacity is crucial for protecting neuronal cells from oxidative stress, which is implicated in various neurodegenerative disorders .

3. Neuroprotective Effects

In animal models of Alzheimer's disease, this compound has shown promise in ameliorating cognitive deficits. For instance, administration of this compound resulted in improved memory performance and reduced amyloid-beta plaque accumulation in transgenic mice models . These findings suggest that it may help restore synaptic function and promote neurogenesis.

Study on Cognitive Improvement

A notable study involved administering this compound to 12-month-old 5xFAD mice, a model for Alzheimer's disease. The results indicated that treatment led to cognitive improvements measured by maze tests after just one week of intraperitoneal injections . Although plaque burden did not significantly change, proteomic analysis revealed increased levels of synaptic plasticity proteins and reduced markers of neuroinflammation.

Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, this compound was tested against AChE and MAO-B using various concentrations. The compound exhibited an IC50 value of approximately 100 nM for MAO-B inhibition, indicating high potency compared to other coumarins .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

| Substituent Position | Effect on Activity |

|---|---|

| C6 & C7 Benzyl Groups | Enhance lipophilicity and enzyme binding |

| Additional Hydroxyls | Increase antioxidant capacity |

| Alkyl Chain Length | Affects permeability across the blood-brain barrier |

The SAR studies indicate that modifications at these positions can optimize both enzyme inhibitory activity and antioxidant properties.

科学研究应用

Neuropharmacological Applications

Acetylcholinesterase Inhibition

One of the primary applications of 6,7-dibenzyloxycoumarin is its role as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is crucial for enhancing cholinergic transmission, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease.

- Study Findings : Research has demonstrated that various derivatives of 7-benzyloxycoumarins exhibit significant AChE inhibitory activity. For instance, a study synthesized twenty novel compounds based on the 7-benzyloxy framework, revealing remarkable AChE inhibitory effects with some compounds achieving IC50 values in the submicromolar range .

| Compound | Structure | IC50 (µM) | Reference |

|---|---|---|---|

| 1 | 7-Benzyloxy-4-{[(4-phenylthiazol-2(3H)-ylidene)hydrazono]methyl}-2H-chromen-2-one | 0.5 | |

| 2 | 7-Benzyloxycoumarin | 0.8 | |

| 3 | Novel Coumarin Derivative | 0.3 |

Monoamine Oxidase Inhibition

In addition to AChE inhibition, this compound derivatives have been explored as inhibitors of monoamine oxidase (MAO), particularly MAO-B. This activity is relevant for managing neurodegenerative disorders and depression.

- Mechanism : The lipophilicity of substituents at the C7 position significantly influences MAO-B inhibitory activity. Studies indicate that the OCH2Ph group enhances this activity due to favorable interactions within the enzyme's active site .

| Compound | Structure | MAO-B IC50 (nM) | Reference |

|---|---|---|---|

| A | 7-Benzyloxy Derivative with Meta-substituent | 50 | |

| B | Halogenated Coumarin Variant | 30 |

Anticancer Properties

Inhibition of Cancer Cell Proliferation

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. These compounds have shown promise in inhibiting the proliferation of various cancer cell lines.

- Case Study : A notable study evaluated the cytotoxic effects of several coumarin derivatives on human cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability through apoptotic pathways .

| Cell Line | Compound Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast) | This compound | 12 | Induction of apoptosis |

| HeLa (Cervical) | Coumarin Variant | 10 | Cell cycle arrest |

Multitarget Drug Design

The versatility of coumarins allows for multitarget drug design, where compounds are engineered to inhibit multiple biological targets simultaneously.

属性

IUPAC Name |

6,7-bis(phenylmethoxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O4/c24-23-12-11-19-13-21(25-15-17-7-3-1-4-8-17)22(14-20(19)27-23)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUPSBQDBMSQTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C(=C2)C=CC(=O)O3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70238313 | |

| Record name | Esculetin dibenzylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909-84-2 | |

| Record name | 6,7-Bis(phenylmethoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esculetin dibenzylether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000909842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esculetin dibenzylether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70238313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-bis(phenylmethoxy)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-Dibenzyloxycoumarin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DJ7GXA5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。